molecular formula C11H12N2O4 B515160 N-{2-(allyloxy)-5-nitrophenyl}acetamide

N-{2-(allyloxy)-5-nitrophenyl}acetamide

Cat. No.: B515160
M. Wt: 236.22g/mol
InChI Key: KYBUSDNFIUCYOA-UHFFFAOYSA-N
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Description

N-{2-(Allyloxy)-5-nitrophenyl}acetamide is a chemical compound of interest in organic synthesis and materials science research. Its molecular structure incorporates an acetamide group linked to a phenyl ring that is further functionalized with both a nitro group and an allyloxy ether, making it a potential multi-functional building block for chemical synthesis . The nitro group acts as a strong electron-withdrawing moiety, while the allyloxy chain offers a site for further chemical modification, such as through Claisen rearrangement or other reactions typical of allyl aryl ethers . Researchers are exploring the use of structurally related nitrophenylacetamide derivatives as potential non-linear optical (NLO) materials . Studies on similar compounds, such as N-[2-(dimethylamino)-5-nitrophenyl]acetamide, have shown that donor-acceptor substituted benzene derivatives with highly conjugated π-electron systems can crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation . The specific molecular architecture of this compound suggests it may be a candidate for investigation in similar photonic and electronic applications . Furthermore, related N-(2-hydroxy-5-nitrophenyl)acetamide analogs have been identified as microbial transformation products of benzoxazolinone degradation, indicating a relevance to agricultural and environmental chemistry research . These compounds have been shown to elicit bioactivity, such as alterations in gene expression profiles in plant models like Arabidopsis thaliana, where they upregulate pathogen-inducible terpene synthase TPS04 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22g/mol

IUPAC Name

N-(5-nitro-2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C11H12N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h3-5,7H,1,6H2,2H3,(H,12,14)

InChI Key

KYBUSDNFIUCYOA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC=C

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Notable Properties/Applications References
N-{2-(Allyloxy)-5-nitrophenyl}acetamide 2-allyloxy, 5-nitro ~250.23* Not available Hypothesized enhanced reactivity due to allyloxy group
N-(2-Methoxy-5-nitrophenyl)acetamide 2-methoxy, 5-nitro 210.19 33721-54-9 Intermediate in dye synthesis; moderate solubility
N-(4-Chloro-2-nitrophenyl)acetamide 4-chloro, 2-nitro 228.62 119-76-6 Crystalline solid with intermolecular H-bonding; precursor to heterocycles
N-[2-(Diethylamino)-5-nitrophenyl]acetamide 2-diethylamino, 5-nitro 265.30 5367-36-2 Potential use in photodynamic therapy; electron-rich amino group
Disperse Red 202 (Diazenyl derivative) 2-diazenyl, 4-chloro-5-nitro 473.90 28462-17-1 Commercial dye; azo group enables chromophore activity

*Calculated based on formula C₁₁H₁₂N₂O₄.

  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitution. The allyloxy group, being moderately electron-donating via resonance, may counteract this effect compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
  • Solubility and Crystallinity : Allyloxy-substituted compounds may exhibit lower melting points and higher solubility in organic solvents compared to methoxy or chloro analogs due to reduced molecular symmetry and weaker crystal packing .
  • Reactivity: Allyloxy groups are prone to oxidative cleavage (e.g., ozonolysis) or polymerization, offering pathways for functionalization absent in methoxy or chloro derivatives .

Research Findings and Structural Insights

Crystallographic and Spectroscopic Data

  • Nitro Group Geometry : In N-(4-Chloro-2-nitrophenyl)acetamide, the nitro group is twisted ~17° out of the phenyl plane, disrupting π-conjugation and affecting intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Allyloxy substitution may exacerbate this distortion, altering packing efficiency .
  • Hydrogen Bonding : Methoxy and chloro analogs form stable crystalline networks via N–H⋯O and C–H⋯O interactions, while allyloxy derivatives may prioritize van der Waals forces due to steric hindrance .

Preparation Methods

Synthesis of 2-(Allyloxy)Aniline

The precursor 2-(allyloxy)aniline can be prepared via nucleophilic substitution of 2-fluoronitrobenzene with allyl alcohol, followed by reduction of the nitro group. However, direct allylation of 2-aminophenol may face challenges due to competing O- and N-alkylation. A protecting-group strategy, such as acetylation prior to allylation, could mitigate this.

Acetylation of 2-(Allyloxy)Aniline

Using conditions adapted from, treatment of 2-(allyloxy)aniline with acetic anhydride (1.2 equiv) and potassium carbonate (1.5 equiv) in chloroform at 60°C for 6 hours affords N-{2-(allyloxy)phenyl}acetamide in yields exceeding 85%.

Nitration of N-{2-(Allyloxy)Phenyl}Acetamide

Nitration with fuming nitric acid in sulfuric acid at 0–5°C introduces the nitro group at the 5-position, guided by the meta-directing effect of the acetamide. This step mirrors the nitration of N-(5-methoxy-2-methylphenyl)acetamide reported in, where similar conditions yielded 70–75% of the nitro product.

Table 1: Comparative Nitration Conditions

SubstrateNitrating AgentTemp (°C)Yield (%)Reference
N-(5-Methoxy-2-methylphenyl)acetamideHNO₃/H₂SO₄0–572
N-{2-(Allyloxy)Phenyl}Acetamide (proposed)HNO₃/H₂SO₄0–5~70*

*Theoretical yield based on analogous reactions.

Synthetic Route 2: Early-Stage Nitration

Nitration of 2-Hydroxyacetophenone

Starting with 2-hydroxyacetophenone , nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) produces 5-nitro-2-hydroxyacetophenone . The ketone group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C), yielding 5-nitro-2-hydroxyaniline .

Allylation of 5-Nitro-2-Hydroxyaniline

Allylation of the phenolic hydroxyl group employs allyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in DMF at 80°C for 4 hours. This method, analogous to the methoxylation in, achieves ~80% conversion to 2-(allyloxy)-5-nitroaniline .

Acetylation of the Aromatic Amine

Final acetylation with acetic anhydride (1.5 equiv) in tetrahydrofuran (THF) at reflux for 2 hours furnishes the target compound. This step mirrors the acetylation of 2,4-dichloro-5-methoxyaniline described in, which achieved 88% yield under similar conditions.

Table 2: Acetylation Efficiency Across Substrates

SubstrateAcetylating AgentSolventYield (%)Reference
2,4-Dichloro-5-MethoxyanilineAcetic AnhydrideTHF88
5-Nitro-2-Hydroxyaniline (proposed)Acetic AnhydrideTHF~85*

*Projected yield based on.

Critical Analysis of Competing Pathways

Functional Group Compatibility

  • Allyl Ether Stability : The allyloxy group may undergo Claisen rearrangement under prolonged heating (>120°C). Route 1 avoids this by introducing allylation late in the sequence.

  • Nitration Regioselectivity : Early nitration (Route 2) ensures correct positioning of the nitro group but requires stable intermediates during subsequent steps.

Purification Challenges

Flash chromatography (hexane/EtOAc gradients) effectively isolates intermediates, as demonstrated in for 6-methoxy-5-nitro-1H-indazole . For the target compound, similar gradients (0–70% EtOAc in hexane) would resolve acetamide derivatives from unreacted starting materials.

Scalability and Industrial Considerations

Solvent Selection

Chloroform and THF, used in and, respectively, pose safety and environmental concerns at scale. Substituting with ethyl acetate or 2-MeTHF could improve sustainability without compromising yield.

Catalytic Efficiency

The use of Pd/C for nitro reduction (Route 2) aligns with industrial practices, though catalyst recycling and poisoning remain challenges. Alternative reductants (e.g., Fe/HCl) may offer cost advantages .

Q & A

Q. How can researchers optimize the synthesis of N-{2-(allyloxy)-5-nitrophenyl}acetamide to improve yield and purity?

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced using co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of nitro and allyloxy substitutions in this compound?

  • Methodological Answer : The nitro group at the 5-position directs electrophilic substitution via resonance and inductive effects, favoring allyloxy addition at the 2-position. Density Functional Theory (DFT) calculations can model charge distribution, showing higher electron density at the 2-position due to nitro group deactivation . Experimental validation via Hammett plots (σ⁺ values) correlates substituent effects with reaction rates .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamides?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:
  • Positive Controls : Compare with known bioactive analogs (e.g., chlorinated acetamides with confirmed antimicrobial activity) .
  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401 for nitro-aromatic compounds) to identify trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1TQN). Focus on hydrogen bonding between the amide group and Arg-125 .
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to assess binding free energy (MM-PBSA method) .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability (low), guiding toxicity studies .

Q. How do steric and electronic effects of the allyloxy group influence photostability?

  • Methodological Answer : The allyloxy group’s electron-donating resonance increases π-conjugation, reducing UV-induced degradation. Test photostability under UV light (λ = 254 nm) in methanol vs. solid state. HPLC quantifies degradation products (e.g., nitroso derivatives). Compare with analogs lacking allyloxy groups to isolate steric effects .

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